molecular formula C2HBr2F3 B1585085 1,2-Dibromo-1,1,2-trifluoroethane CAS No. 354-04-1

1,2-Dibromo-1,1,2-trifluoroethane

Cat. No.: B1585085
CAS No.: 354-04-1
M. Wt: 241.83 g/mol
InChI Key: UREJNEBJDURREH-UHFFFAOYSA-N
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Description

1,2-Dibromo-1,1,2-trifluoroethane: is an organobromine compound with the molecular formula C₂HBr₂F₃ and a molecular weight of 241.833 g/mol . It is a colorless liquid at room temperature and is known for its use in various industrial and scientific applications. The compound is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

This compound is a fluorine-containing organic intermediate , but its specific biological targets remain to be identified.

Biochemical Pathways

As a fluorine-containing organic intermediate , it may participate in various chemical reactions, but the specific pathways and their downstream effects are currently unknown.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Dibromo-1,1,2-trifluoroethane. For instance, it is recommended to prevent the chemical from entering drains, indicating that it may have environmental implications . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-1,1,2-trifluoroethane can be synthesized through the bromination of 1,1,2-trifluoroethene. The reaction typically involves the addition of bromine to the double bond of 1,1,2-trifluoroethene under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 1,1,2-trifluoroethene is reacted with bromine. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-1,1,2-trifluoroethane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Dibromo-1,1,2-trifluoroethane has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1,2-Dibromo-1,1,2-trifluoroethane is unique due to its specific arrangement of bromine and fluorine atoms, which gives it distinct chemical properties. The presence of both bromine and fluorine atoms makes it highly reactive and suitable for various chemical reactions and industrial applications .

Properties

IUPAC Name

1,2-dibromo-1,1,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr2F3/c3-1(5)2(4,6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREJNEBJDURREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861886
Record name 1,2-Dibromo-1,1,2-trifluoroethane
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Molecular Weight

241.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-04-1
Record name 1,2-Dibromo-1,1,2-trifluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1,2-dibromo-1,1,2-trifluoro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354041
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Record name Ethane, 1,2-dibromo-1,1,2-trifluoro-
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Record name 1,2-Dibromo-1,1,2-trifluoroethane
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Record name 1,2-dibromo-1,1,2-trifluoroethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the solvent environment affect the NMR parameters of 1,2-dibromo-1,1,2-trifluoroethane?

A2: The NMR parameters of this compound, particularly the coupling constants, are sensitive to solvent effects. Hydrogen bonding between the compound and polar solvents leads to changes in the relative populations of the rotamers, favoring the more polar conformations. [] This interaction also influences the coupling constants: the geminal H–F coupling decreases, while the geminal F–F coupling increases in polar solvents. [] Additionally, the magnitude of the vicinal F–F coupling within each rotamer is also reduced in polar solvents. [] These findings highlight the importance of considering solvent effects when interpreting NMR data and understanding the conformational behavior of this molecule.

Q2: What is the reaction mechanism of this compound with fluorine atoms?

A3: The reaction of this compound with fluorine atoms has been investigated using gas chromatography with electron capture detection. [, ] The reaction exhibits complex kinetics, proceeding through a mixed one and one-half order rate law, suggesting a multi-step mechanism. [] The proposed mechanism involves the initial abstraction of a hydrogen atom by a fluorine radical, generating two radical intermediates: CF2BrċFBr and CF2BrċF2. [] The rate constant for this initial hydrogen abstraction step has been determined, contributing to the understanding of the reactivity of this compound with fluorine radicals. []

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